molecular formula C18H22N2O2S B11790092 2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid

2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid

Cat. No.: B11790092
M. Wt: 330.4 g/mol
InChI Key: WATSBUIFRXHTPS-UHFFFAOYSA-N
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Description

2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the mesityl and pyrrolidine groups. The final step involves the addition of the acetic acid moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate (TBTU) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The mesityl and pyrrolidine groups may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenyl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid: Similar structure but with a phenyl group instead of a mesityl group.

    2-(4-Mesityl-2-(morpholin-1-yl)thiazol-5-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(4-Mesityl-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid is unique due to the combination of the mesityl group, pyrrolidine ring, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[2-pyrrolidin-1-yl-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C18H22N2O2S/c1-11-8-12(2)16(13(3)9-11)17-14(10-15(21)22)23-18(19-17)20-6-4-5-7-20/h8-9H,4-7,10H2,1-3H3,(H,21,22)

InChI Key

WATSBUIFRXHTPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N3CCCC3)CC(=O)O)C

Origin of Product

United States

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